Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from propanoic acid and 2-pentyn-1-ol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is notable for its unique structure, which includes a triple bond in the pentynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-pentynyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-pentyn-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2,2-dimethylpropanoic acid+2-pentyn-1-olacid catalystpropanoic acid, 2,2-dimethyl-, 2-pentynyl ester+water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Reduction: The triple bond in the pentynyl group can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Hydrolysis: 2,2-dimethylpropanoic acid and 2-pentyn-1-ol.
Reduction: 2,2-dimethylpropanoic acid, 2-pentenyl ester or 2,2-dimethylpropanoic acid, 2-pentyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and alkyne functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavorings due to its unique scent profile.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-pentynyl ester depends on its specific application. In biological systems, esters can be hydrolyzed by esterases to release the parent acid and alcohol, which can then exert their effects. The triple bond in the pentynyl group can also participate in various biochemical reactions, potentially interacting with enzymes and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester:
Propanoic acid, 2,2-dimethyl-, propyl ester:
Propanoic acid, 2,2-dimethyl-, pentyl ester:
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester is unique due to the presence of the triple bond in the pentynyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts. The alkyne functionality can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
118006-67-0 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
pent-2-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16O2/c1-5-6-7-8-12-9(11)10(2,3)4/h5,8H2,1-4H3 |
InChI Key |
HLGTWBLWEISASB-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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